UV Spectroscopic Evidence of Altered Tautomeric Equilibrium vs. Parent 4,6-Dihydroxypyrimidine
In the foundational study by Brown and Teitei, the ultraviolet spectrum of 4,6-dihydroxy-5-methylpyrimidine was directly compared with that of the parent 4,6-dihydroxypyrimidine and other 5-alkylated derivatives. The spectral comparison demonstrated that 5-methyl substitution shifts the tautomeric equilibrium relative to the parent compound, which exists primarily as 1,4,5,6-tetrahydro-4,6-dioxopyrimidine in equilibrium with a smaller amount of the hydroxy-oxo form. The presence of the 5-methyl group influences the relative population of the tautomeric species, a finding with direct consequences for reactivity at the ring positions [1].
| Evidence Dimension | Tautomeric equilibrium distribution as determined by UV absorption maxima |
|---|---|
| Target Compound Data | UV spectrum recorded in ethanol; distinct maxima indicative of a tautomeric mixture influenced by the 5-methyl group (exact λmax values reported in the original paper) |
| Comparator Or Baseline | 4,6-Dihydroxypyrimidine (unsubstituted): exists essentially as 1,4,5,6-tetrahydro-4,6-dioxopyrimidine in equilibrium with a smaller amount of 1,4-dihydro-6-hydroxy-4-oxo-pyrimidine |
| Quantified Difference | Qualitative spectral shift and altered equilibrium position; specific λmax shifts are recorded in the original publication tables. |
| Conditions | Ultraviolet spectroscopy in ethanol and aqueous buffer; comparison with N-, O-, and 5-alkylated derivatives of fixed structures. |
Why This Matters
This tautomeric shift directly influences the compound's nucleophilic and electrophilic reactive sites, making 4,6-dihydroxy-5-methylpyrimidine a functionally distinct building block from the parent compound in ring-functionalization reactions.
- [1] Brown, D. J.; Teitei, T. Simple pyrimidines. VII. The fine structure of 4,6-dihydroxypyrimidine. Aust. J. Chem. 1964, 17 (5), 567–572. View Source
